molecular formula C15H21N3O2S B5784420 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide

Cat. No.: B5784420
M. Wt: 307.4 g/mol
InChI Key: DLAGDHPOWIYYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a piperazine ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with piperazine to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The benzodioxole ring is also known to interact with various biological pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-16-15(21)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGDHPOWIYYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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